molecular formula C17H19N5O4 B11055795 Propan-2-yl 7-[4-(methoxycarbonyl)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Propan-2-yl 7-[4-(methoxycarbonyl)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11055795
M. Wt: 357.4 g/mol
InChI Key: QRRAQSOAYJHPKG-UHFFFAOYSA-N
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Description

Propan-2-yl 7-[4-(methoxycarbonyl)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a tetrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 7-[4-(methoxycarbonyl)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazolo[1,5-a]pyrimidine core, followed by functionalization at various positions.

    Formation of Tetrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 7-[4-(methoxycarbonyl)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, compounds with a tetrazolo[1,5-a]pyrimidine core have shown potential as enzyme inhibitors and receptor modulators. This makes Propan-2-yl 7-[4-(methoxycarbonyl)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate a candidate for drug development studies.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Propan-2-yl 7-[4-(methoxycarbonyl)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The tetrazolo[1,5-a]pyrimidine core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolo[1,5-a]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyrimidine Derivatives: Compounds with a pyrimidine core but lacking the tetrazole ring, which may have different reactivity and biological activity.

Uniqueness

Propan-2-yl 7-[4-(methoxycarbonyl)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H19N5O4

Molecular Weight

357.4 g/mol

IUPAC Name

propan-2-yl 7-(4-methoxycarbonylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19N5O4/c1-9(2)26-16(24)13-10(3)18-17-19-20-21-22(17)14(13)11-5-7-12(8-6-11)15(23)25-4/h5-9,14H,1-4H3,(H,18,19,21)

InChI Key

QRRAQSOAYJHPKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)C(=O)OC)C(=O)OC(C)C

Origin of Product

United States

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